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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteins known to interact with the SH2-

containing inositol 5-phosphatase 2 (SHIP2), a critical enzyme and scaffold protein implicated

in a multitude of cellular processes. Understanding the SHIP2 interactome is crucial for

elucidating its role in signaling pathways and for the development of novel therapeutics

targeting diseases such as cancer, diabetes, and inflammatory conditions.[1][2][3] This

document summarizes key interacting partners identified through various proteomic

approaches, details the experimental protocols for their discovery, and visualizes the complex

relationships within the SHIP2 signaling network.

I. Comparative Analysis of SHIP2 Interacting
Proteins
SHIP2's function is dictated not only by its catalytic activity but also by its role as a scaffold,

bringing together various proteins through its multiple domains.[4][5][6] Proteomic studies,

primarily employing co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and

yeast two-hybrid (Y2H) screens, have identified a range of interacting partners. The following

table summarizes key SHIP2 interactors across different cellular contexts, highlighting the

diversity of its protein-protein interactions.
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Interacting
Protein

Cellular
Context/Cell
Line

Method of
Identification

Functional
Relevance of
Interaction

Reference

Shc B cells, various
Co-IP, Affinity

measurements

Facilitates SHIP2

translocation to

the membrane

for its

phosphatase

activity.

[7][8][9]

c-Cbl and Cbl-b
HEK293T, COS-

7, CHO-IR
Co-IP

Involved in the

regulation of

receptor tyrosine

kinase signaling

and protein

ubiquitination.

[4]

EGFR

Breast cancer

cells (MDA-MB-

231), HeLa

Co-IP

SHIP2 regulates

EGFR levels,

endocytosis, and

downstream

signaling to the

Akt pathway.

[2][10]

c-MET and

VEGFR3

Lymphatic

endothelial cells

(TIME)

Proximity

Ligation Assay,

Co-IP

SHIP2

associates with

these receptor

tyrosine kinases,

playing a role in

lymphatic

function.

[11]

RhoA
U251 glioma

cells
Co-IP

GTP-dependent

interaction that is

crucial for cell

polarity and

migration.

[12]
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Prohibitin (PHB)

Human gastric

mucosal

epithelium

Yeast Two-

Hybrid, Co-IP

A newly identified

interactor in the

gastric mucosa,

though the

functional

significance is

still under

investigation.

[13]

JIP-1 Not specified Direct Interaction

SHIP2 up-

regulates JIP1-

mediated JNK

activation and

JIP1 tyrosine

phosphorylation.

[4]

p130(Cas) Not specified
Not specified in

abstracts

Scaffold protein

involved in cell

adhesion and

migration

signaling.

[4]

Vinexin Not specified
Not specified in

abstracts

A scaffold protein

that links

signaling

molecules to the

actin

cytoskeleton.

[4]

Intersectin Not specified
Not specified in

abstracts

A scaffold protein

involved in

endocytosis and

cytoskeletal

regulation.

[4]

II. Experimental Protocols
The identification of protein-protein interactions is fundamental to understanding cellular

signaling networks.[14][15][16] Co-immunoprecipitation (Co-IP) coupled with mass
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spectrometry (MS) is a powerful and widely used technique to discover and validate these

interactions in a cellular context.[17][18][19][20][21]

Optimized Co-Immunoprecipitation Protocol for Mass Spectrometry Analysis

This protocol is an optimized procedure for the enrichment of an endogenous protein (the

"bait," e.g., SHIP2) and its interacting partners ("prey") from cell lysates for subsequent

analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19][20]

A. Cell Lysis and Protein Extraction

Culture cells to approximately 80-90% confluency. For a 15 cm dish, this typically yields

around 2x10^7 cells.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding 2 mL of ice-cold Lysis Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl

pH 7.5, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[22]

Incubate on ice for 30 minutes, with gentle agitation every 10 minutes to ensure complete

lysis.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.[22]

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains

the soluble proteins.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay).

B. Immunoprecipitation of the Bait Protein

For each Co-IP reaction, use approximately 2.5 mg of total protein lysate.[17]

Add an appropriate amount of the primary antibody specific to the bait protein (e.g., anti-

SHIP2 antibody, typically 2-5 µg) to the lysate.[22]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://experiments.springernature.com/techniques/co-immunoprecipitation
https://pubmed.ncbi.nlm.nih.gov/35300004/
https://www.researchgate.net/publication/359169957_An_optimized_co-immunoprecipitation_protocol_for_the_analysis_of_endogenous_protein-protein_interactions_in_cell_lines_using_mass_spectrometry
https://communities.springernature.com/posts/mapping-protein-protein-interactions-by-mass-spectrometry-2024-update
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://pubmed.ncbi.nlm.nih.gov/35300004/
https://www.researchgate.net/publication/359169957_An_optimized_co-immunoprecipitation_protocol_for_the_analysis_of_endogenous_protein-protein_interactions_in_cell_lines_using_mass_spectrometry
https://www.creative-proteomics.com/resource/ip-ms-protocol.htm
https://www.creative-proteomics.com/resource/ip-ms-protocol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://www.creative-proteomics.com/resource/ip-ms-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2391551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the lysate-antibody mixture for at least 2 hours (or overnight) at 4°C with gentle

end-over-end rotation.

In a separate tube, prepare magnetic beads (e.g., Protein A/G Dynabeads) by washing them

three times with Lysis Buffer.

Add the equilibrated magnetic beads (typically 15-20 µL of slurry) to the lysate-antibody

mixture.[22]

Incubate for an additional 2 hours at 4°C with gentle rotation to allow the antibody-protein

complexes to bind to the beads.

C. Washing and Elution

Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the

supernatant.

Wash the beads three to four times with 1 mL of a high-stringency wash buffer (e.g., buffer

with increased salt concentration) to remove non-specific binders.[17]

Perform a final wash with a low-salt buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl, pH 7.5) to

remove residual detergents.[17][22]

Elute the protein complexes from the beads by adding 50 µL of an elution buffer (e.g., 0.1 M

glycine, pH 2.5, or SDS-PAGE sample buffer for on-bead digestion). Incubate for 10 minutes

at room temperature.[17]

Neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5) if

using an acidic elution buffer.

D. Sample Preparation for Mass Spectrometry

The eluted proteins are typically resolved briefly on an SDS-PAGE gel, and the entire protein

lane is excised for in-gel digestion.

Alternatively, on-bead digestion can be performed directly on the washed beads.

Proteins are digested with a protease (e.g., trypsin) to generate peptides.
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The resulting peptides are desalted and concentrated using C18 spin tips.

The purified peptides are then analyzed by LC-MS/MS to identify the proteins present in the

sample.

E. Data Analysis

The raw MS data is processed using a database search algorithm (e.g., Mascot, Sequest) to

identify peptides and proteins.[14]

Identified proteins are filtered based on confidence scores.

To distinguish true interactors from non-specific background proteins, results are often

compared against a control Co-IP performed with a non-specific IgG antibody.

Computational tools and algorithms are used to score and prioritize potential protein-protein

interactions.[15]

III. Visualizing SHIP2's Role and Discovery Workflow
Graphical representations are essential for understanding complex biological systems. The

following diagrams, generated using the DOT language, illustrate key aspects of SHIP2

proteomics.
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Caption: SHIP2 negatively regulates the PI3K/AKT signaling pathway.
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Caption: Workflow for identifying SHIP2 interactors via Co-IP-MS.
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Caption: SHIP2 domain architecture and corresponding interactors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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